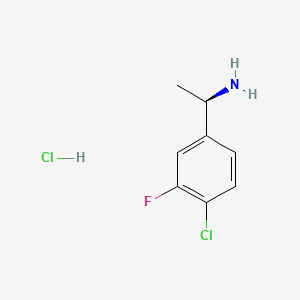

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

A study by Brands et al. (2003) presents an efficient synthesis pathway for Aprepitant, an NK(1) receptor antagonist, which involves a series of chemical transformations starting from a direct condensation process. This pathway showcases the utility of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in the synthesis of complex pharmaceutical compounds. The study highlights a novel crystallization-induced asymmetric transformation, contributing to the stereoselective synthesis of the targeted compound with significant yield improvements (Brands et al., 2003).

Formation of Helical Structures in Salt Crystals

Research by Mande, Ghalsasi, and Arulsamy (2015) explores the racemic and conglomerate formation of 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts, demonstrating how this compound contributes to the formation of helical structures in crystal lattices. This study sheds light on the intricate interactions within crystal structures, highlighting the role of halogen bonding in the crystallization process and the formation of chiral space groups (Mande, Ghalsasi, & Arulsamy, 2015).

Multifunctional Biocide Applications

Walter and Cooke (1997) discuss a new multifunctional biocide, 2-(Decylthio)ethanamine hydrochloride, for use in cooling water systems, demonstrating broad-spectrum activity against bacteria, fungi, and algae. Although not directly related to this compound, this study illustrates the potential of structurally similar compounds in providing biofilm and corrosion inhibition, hinting at the broader applicability of this compound in similar contexts (Walter & Cooke, 1997).

Antiamoebic and Antifungal Activity

Zaidi et al. (2015) detail the synthesis and evaluation of chalcones bearing N-substituted ethanamine tails, including structures related to this compound, for their antiamoebic and antifungal activities. This study exemplifies the pharmaceutical potential of this compound derivatives in treating infectious diseases, with several compounds showing promising activity compared to standard drugs (Zaidi et al., 2015).

Structural Characterization and Activity Analysis

Pejchal et al. (2015) synthesized a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. Their study, focusing on structural characterization and antibacterial/antifungal activity, underscores the versatility of this compound derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Properties

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWNMFCSPYCCJ-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)

![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)